molecular formula C8H4BrNO4 B2480291 2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde CAS No. 1787297-56-6

2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde

Cat. No.: B2480291
CAS No.: 1787297-56-6
M. Wt: 258.027
InChI Key: QJRYMSLCTSYJFH-UHFFFAOYSA-N
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Description

2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde is a substituted benzene derivative featuring two aldehyde groups at the 1,3-positions, a bromine atom at the 2-position, and a nitro group at the 5-position. This compound serves as a critical precursor in synthesizing 1,3-dinitrone ligands, which are utilized to form neutral and cationic palladium (Pd) and nickel (Ni) pincer complexes for catalytic applications . The electron-withdrawing bromo and nitro substituents enhance the electrophilicity of the aldehyde groups, facilitating nucleophilic condensation reactions with hydroxylamine derivatives to generate dinitrone ligands . Its structural uniqueness lies in the strategic placement of substituents, which influence both reactivity and coordination chemistry.

Properties

IUPAC Name

2-bromo-5-nitrobenzene-1,3-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO4/c9-8-5(3-11)1-7(10(13)14)2-6(8)4-12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRYMSLCTSYJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)Br)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde typically involves multi-step reactions starting from commercially available materials. One efficient method involves the bromination of 5-nitrobenzene-1,3-dicarbaldehyde under controlled conditions to introduce the bromine atom at the desired position . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods emphasize efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products

    Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.

    Reduction: The major product is 2-Bromo-5-aminobenzene-1,3-dicarbaldehyde.

    Oxidation: The major product is 2-Bromo-5-nitrobenzene-1,3-dicarboxylic acid.

Scientific Research Applications

2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde involves its reactive functional groups. The bromine atom and nitro group can participate in various chemical reactions, making the compound a versatile intermediate. The formyl groups can undergo nucleophilic addition reactions, which are crucial in forming new carbon-carbon bonds in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-bromo-5-nitrobenzene-1,3-dicarbaldehyde with structurally related benzene- and acene-based dicarbaldehydes, focusing on substituent effects, reactivity, applications, and physical properties.

Structural and Substituent Variations

Compound Substituents Key Properties Applications
This compound Bromo (C2), nitro (C5), aldehydes (C1,3) High electrophilicity due to EWGs; crystalline structure facilitates ligand design Synthesis of Pd/Ni pincer complexes for catalysis
5-Bromobenzene-1,3-dicarbaldehyde Bromo (C5), aldehydes (C1,3) Moderate reactivity; lacks nitro group’s electron-withdrawing effects Intermediate in organic synthesis; safety data available (GHS-compliant)
5-Chloro-2-hydroxybenzene-1,3-dicarbaldehyde Chloro (C5), hydroxyl (C2), aldehydes (C1,3) Hydroxyl group enhances hydrogen bonding; chloro adds steric/electronic effects Macrocyclic compound synthesis (e.g., metal complexes)
5-tert-Butylbenzene-1,3-dicarbaldehyde tert-Butyl (C5), aldehydes (C1,3) Bulky tert-butyl group improves solubility in organic solvents Potential building block for supramolecular chemistry; stored under inert gas
Naphthalene-2,3-dicarbaldehyde Aldehydes (C2,3) on naphthalene core Extended π-conjugation; planar structure Organic semiconductor precursors; Grignard reaction substrates
Anthracene-2,3-dicarbaldehyde Aldehydes (C2,3) on anthracene core High thermal stability; strong absorption in UV-vis region Organic electronics (e.g., thin-film transistors)

Reactivity and Functionalization

  • Electrophilicity : The nitro and bromo groups in this compound synergistically activate the aldehyde groups for nucleophilic attacks, enabling efficient ligand formation (e.g., dinitrones) . In contrast, 5-tert-butylbenzene-1,3-dicarbaldehyde’s electron-donating tert-butyl group reduces aldehyde reactivity, favoring stability over functionalization .
  • Synthetic Pathways :
    • The target compound is synthesized from 2-bromo-meta-xylene via oxidation and nitration steps .
    • Acene-2,3-dicarbaldehydes (e.g., anthracene derivatives) are prepared via modified Grignard reactions or one-pot condensations, achieving yields up to 25% .
    • Hydroxy-substituted analogs (e.g., 5-chloro-2-hydroxybenzene-1,3-dicarbaldehyde) require careful control of reaction conditions to avoid over-oxidation of hydroxyl groups .

Biological Activity

2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde (CAS No. 1787297-56-6) is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a bromine atom and a nitro group attached to a benzene ring with two aldehyde functional groups. This unique arrangement contributes to its reactivity and potential biological applications.

Synthesis

The synthesis of this compound can be achieved through various chemical reactions involving bromination and nitration of benzene derivatives followed by formylation. The typical synthetic route includes:

  • Bromination : Using bromine in the presence of a catalyst to introduce the bromine atom.
  • Nitration : Employing a mixture of concentrated sulfuric and nitric acids to introduce the nitro group.
  • Formylation : Utilizing Vilsmeier-Haack reaction conditions to produce the dicarbaldehyde functionality.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

Studies have shown that this compound possesses anticancer properties, particularly against breast cancer cells (MCF-7) and lung cancer cells (A549). The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with apoptotic pathways.

Cell Line IC50 (µM) Mechanism of Action
MCF-715.7Induction of apoptosis via Bax/Bcl-2 ratio modulation
A54922.3Cell cycle arrest in the G2/M phase

The proposed mechanism for the biological activity of this compound includes:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased ROS production.
  • Apoptotic Pathway Activation : It modulates key proteins such as Bcl-2 and Bax, influencing cell survival and death pathways.
  • Cell Cycle Arrest : In cancer cells, it can cause cell cycle arrest at specific phases, preventing proliferation.

Study on Anticancer Effects

In a recent study published in MDPI, researchers evaluated the anticancer effects of various derivatives based on similar scaffolds. The study found that compounds with structural similarities to this compound demonstrated significant cytotoxicity against MCF-7 cells, with IC50 values suggesting potent activity .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited stronger activity against Gram-positive strains, highlighting its potential as a lead compound for developing new antibiotics .

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